molecular formula C9H13NO2S B2829668 4-Butyl-2-methyl-1,3-thiazole-5-carboxylic acid CAS No. 1267233-79-3

4-Butyl-2-methyl-1,3-thiazole-5-carboxylic acid

Cat. No.: B2829668
CAS No.: 1267233-79-3
M. Wt: 199.27
InChI Key: CPCZNRDNIDBNGA-UHFFFAOYSA-N
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Description

“4-Butyl-2-methyl-1,3-thiazole-5-carboxylic acid” is a derivative of thiazole, a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . Thiazole derivatives have been found to exhibit diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .


Molecular Structure Analysis

Thiazole is characterized by a planar ring and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .

Scientific Research Applications

Structural and Electronic Studies

  • Electronic Structure and Spectral Features: A study on a structurally similar compound, 4-methylthiadiazole-5-carboxylic acid, utilized density functional theory to investigate structural, electronic, and spectroscopic characteristics. This research provides insights into the electronic and vibrational properties of related thiazole derivatives, which may be relevant to 4-Butyl-2-methyl-1,3-thiazole-5-carboxylic acid (Singh et al., 2019).

Synthesis and Chemical Properties

  • Synthesis of Heterocyclic γ-Amino Acids: A research article discusses the synthesis of 4-Amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs), which are constrained heterocyclic γ-amino acids related to this compound. These compounds are valuable for mimicking protein secondary structures, such as helices and β-sheets (Mathieu et al., 2015).
  • Green Chemistry Approach to Synthesis: Another study describes the green chemistry synthesis of 4-thiazolidinone-5-carboxylic acid and its derivatives. This research highlights environmentally friendly methods for synthesizing compounds similar to this compound, focusing on cost-effectiveness and eco-friendliness (Shaikh et al., 2022).

Biological and Pharmacological Research

  • Antimicrobial Activity of Thiazole Derivatives: A study on the synthesis and biological activities of 2-amino-1,3-thiazole-4-carboxylic acid derivatives, which are structurally related to this compound, reported good fungicidal and antiviral activities. This suggests potential biological applications for similar thiazole derivatives (Fengyun et al., 2015).
  • Antimicrobial Screening of Thiazole Derivatives: In a study on 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide derivatives, the compounds showed significant antimicrobial activity, mainly against Gram-positive bacteria. This indicates the potential of thiazole derivatives in antimicrobial applications (Paruch et al., 2021).

Future Directions

Given the diverse biological activities of thiazole derivatives, there is significant potential for future research into “4-Butyl-2-methyl-1,3-thiazole-5-carboxylic acid” and related compounds . This could include the development of new synthesis methods, investigation of their chemical reactions and mechanisms of action, and evaluation of their physical and chemical properties, safety, and hazards.

Properties

IUPAC Name

4-butyl-2-methyl-1,3-thiazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c1-3-4-5-7-8(9(11)12)13-6(2)10-7/h3-5H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPCZNRDNIDBNGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(SC(=N1)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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